molecular formula C12H13ClN4O5 B5116003 (5-chloro-2-nitrophenyl){3-[(4-methoxy-1,2,5-oxadiazol-3-yl)oxy]propyl}amine

(5-chloro-2-nitrophenyl){3-[(4-methoxy-1,2,5-oxadiazol-3-yl)oxy]propyl}amine

Cat. No. B5116003
M. Wt: 328.71 g/mol
InChI Key: YZGQDQPOGQEZAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-chloro-2-nitrophenyl){3-[(4-methoxy-1,2,5-oxadiazol-3-yl)oxy]propyl}amine, also known as MNPA, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields, including medicine and agriculture. MNPA is a member of the nitrophenylpropylamine class of compounds and has been found to exhibit various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of (5-chloro-2-nitrophenyl){3-[(4-methoxy-1,2,5-oxadiazol-3-yl)oxy]propyl}amine is not fully understood, but it is believed to involve the inhibition of various enzymes and cellular processes. (5-chloro-2-nitrophenyl){3-[(4-methoxy-1,2,5-oxadiazol-3-yl)oxy]propyl}amine has been found to inhibit the growth of various microorganisms and cancer cells by disrupting their metabolic pathways. In insects and plants, (5-chloro-2-nitrophenyl){3-[(4-methoxy-1,2,5-oxadiazol-3-yl)oxy]propyl}amine has been found to disrupt various physiological processes, leading to their death.
Biochemical and Physiological Effects:
(5-chloro-2-nitrophenyl){3-[(4-methoxy-1,2,5-oxadiazol-3-yl)oxy]propyl}amine has been found to exhibit various biochemical and physiological effects, depending on the organism and tissue type. In mammals, (5-chloro-2-nitrophenyl){3-[(4-methoxy-1,2,5-oxadiazol-3-yl)oxy]propyl}amine has been found to have anti-inflammatory and analgesic effects, as well as the ability to inhibit the growth of cancer cells. In insects and plants, (5-chloro-2-nitrophenyl){3-[(4-methoxy-1,2,5-oxadiazol-3-yl)oxy]propyl}amine has been found to have herbicidal and insecticidal effects, leading to their death.

Advantages and Limitations for Lab Experiments

(5-chloro-2-nitrophenyl){3-[(4-methoxy-1,2,5-oxadiazol-3-yl)oxy]propyl}amine has several advantages and limitations for lab experiments. One advantage is its broad-spectrum activity against various microorganisms, cancer cells, insects, and plants. However, one limitation is its potential toxicity to non-target organisms, which may limit its use in certain applications.

Future Directions

There are several future directions for the research of (5-chloro-2-nitrophenyl){3-[(4-methoxy-1,2,5-oxadiazol-3-yl)oxy]propyl}amine. One direction is the development of (5-chloro-2-nitrophenyl){3-[(4-methoxy-1,2,5-oxadiazol-3-yl)oxy]propyl}amine-based drugs for the treatment of various diseases, including cancer and inflammation. Another direction is the development of (5-chloro-2-nitrophenyl){3-[(4-methoxy-1,2,5-oxadiazol-3-yl)oxy]propyl}amine-based herbicides and insecticides for use in agriculture. Additionally, further research is needed to fully understand the mechanism of action of (5-chloro-2-nitrophenyl){3-[(4-methoxy-1,2,5-oxadiazol-3-yl)oxy]propyl}amine and its potential applications in various scientific fields.

Synthesis Methods

The synthesis of (5-chloro-2-nitrophenyl){3-[(4-methoxy-1,2,5-oxadiazol-3-yl)oxy]propyl}amine involves the reaction of 5-chloro-2-nitroaniline with 3-(4-methoxy-1,2,5-oxadiazol-3-yl)propylamine in the presence of a suitable catalyst. The reaction proceeds via a nucleophilic substitution mechanism and yields (5-chloro-2-nitrophenyl){3-[(4-methoxy-1,2,5-oxadiazol-3-yl)oxy]propyl}amine as the final product.

Scientific Research Applications

(5-chloro-2-nitrophenyl){3-[(4-methoxy-1,2,5-oxadiazol-3-yl)oxy]propyl}amine has been extensively studied for its potential applications in various scientific fields. In medicine, (5-chloro-2-nitrophenyl){3-[(4-methoxy-1,2,5-oxadiazol-3-yl)oxy]propyl}amine has been found to exhibit antimicrobial, anticancer, and anti-inflammatory properties. In agriculture, (5-chloro-2-nitrophenyl){3-[(4-methoxy-1,2,5-oxadiazol-3-yl)oxy]propyl}amine has been found to have herbicidal and insecticidal properties.

properties

IUPAC Name

5-chloro-N-[3-[(4-methoxy-1,2,5-oxadiazol-3-yl)oxy]propyl]-2-nitroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN4O5/c1-20-11-12(16-22-15-11)21-6-2-5-14-9-7-8(13)3-4-10(9)17(18)19/h3-4,7,14H,2,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZGQDQPOGQEZAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NON=C1OCCCNC2=C(C=CC(=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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